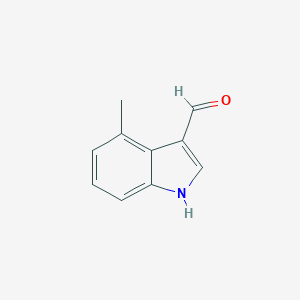

4-メチル-1H-インドール-3-カルバルデヒド

概要

説明

4-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is a heterocyclic indole aldehyde . It is an essential and efficient chemical precursor for generating biologically active structures .

Synthesis Analysis

1H-indole-3-carbaldehyde and its derivatives, including 4-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of 4-methyl-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of a methyl group .Chemical Reactions Analysis

1H-indole-3-carbaldehyde, including its 4-methyl derivative, is used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1H-indole-3-carbaldehyde are similar to those of 1H-indole-3-carbaldehyde . It is a white to light yellow to light orange powder or crystal with a melting point of 68.0 to 72.0 °C .科学的研究の応用

多成分反応 (MCRs)

4-メチル-1H-インドール-3-カルバルデヒドとその誘導体は、生物活性構造を生成するための不可欠かつ効率的な化学前駆体です . これらは、複雑な分子へのアクセスを提供する多成分反応 (MCRs) で重要な役割を果たしています . これらの反応は一般的に高収率で、操作が簡単で、時間とコストが効果的です .

活性分子の合成

4-メチル-1H-インドール-3-カルバルデヒドおよびインドールファミリーの関連するメンバーは、活性分子の合成のための理想的な前駆体です . これらは、生物活性構造を生成するために不可欠です .

製薬用途

4-メチル-1H-インドール-3-カルバルデヒドとその誘導体は、薬理学的に活性な化合物の合成において重要です . それらは、さまざまなヘテロ環系誘導体の合成のための前駆体として重要な役割を果たしています .

生物活性

インドール核は、抗酸化、抗生物質、抗炎症、抗菌、抗癌、抗高血糖、プロテインキナーゼ阻害剤、抗HIV活性など、多くの重要な生物活性を示してきました .

高次インドールの合成

4-メチル-1H-インドール-3-カルバルデヒドは、イソインドロ[2,1- a ]インドール、アプシノプシン、および4-置換テトラヒドロベンゾ[ cd ]インドールを含む高次インドールの合成のための出発物質として使用されました .

抗腫瘍剤の調製

作用機序

Target of Action

4-Methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is an essential and efficient chemical precursor for generating biologically active structures Indole derivatives are known to exhibit various biologically vital properties .

Mode of Action

It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This allows them to interact with various targets and induce changes in biological systems.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Safety and Hazards

Safety precautions should be taken when handling 4-methyl-1H-indole-3-carbaldehyde. It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

生化学分析

Cellular Effects

Indole derivatives have been found to play a crucial role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

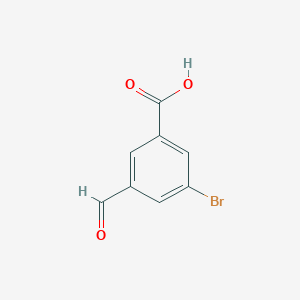

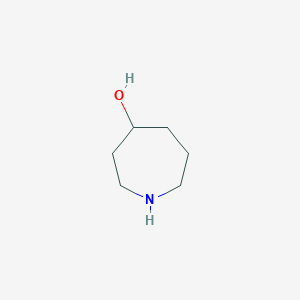

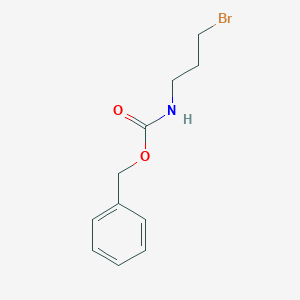

Procedure details

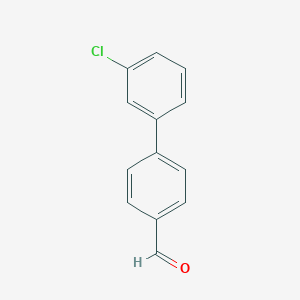

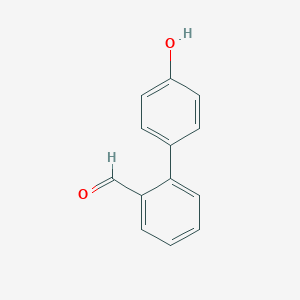

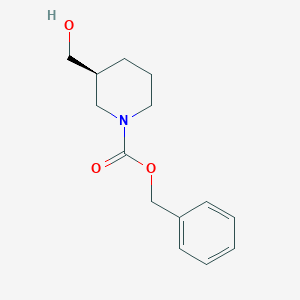

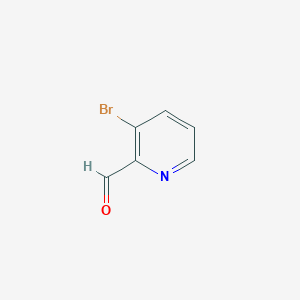

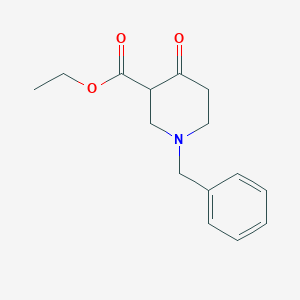

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)